molecular formula C13H20N4O3 B8591752 1-Methyl-4-[5-nitro-6-(propan-2-yloxy)pyridin-2-yl]piperazine

1-Methyl-4-[5-nitro-6-(propan-2-yloxy)pyridin-2-yl]piperazine

Cat. No. B8591752
M. Wt: 280.32 g/mol
InChI Key: XOFWHEMXHUDBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[5-nitro-6-(propan-2-yloxy)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-[5-nitro-6-(propan-2-yloxy)pyridin-2-yl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-[5-nitro-6-(propan-2-yloxy)pyridin-2-yl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Methyl-4-[5-nitro-6-(propan-2-yloxy)pyridin-2-yl]piperazine

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

1-methyl-4-(5-nitro-6-propan-2-yloxypyridin-2-yl)piperazine

InChI

InChI=1S/C13H20N4O3/c1-10(2)20-13-11(17(18)19)4-5-12(14-13)16-8-6-15(3)7-9-16/h4-5,10H,6-9H2,1-3H3

InChI Key

XOFWHEMXHUDBEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=N1)N2CCN(CC2)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

463 mg of potassium carbonate and 224 mg of 1-methylpiperazine are added to a solution of 484 mg of 6-chloro-3-nitro-2-(propan-2-yloxy)pyridine in 4.45 ml of DMSO. The reaction medium is heated for 1 hour at 105° C. After cooling, the mixture is run into water and extracted with ethyl acetate. The organic phase is washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue is taken up in diisopropyl ether and the insoluble material is filtered off and dried under vacuum, so as to give 460 mg of 1-methyl-4-[5-nitro-6-(propan-2-yloxy)pyridin-2-yl]piperazine in the form of a yellow solid.
Quantity
463 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
484 mg
Type
reactant
Reaction Step One
Name
Quantity
4.45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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